BenchChemオンラインストアへようこそ!

[1-(1,3-Oxazol-5-yl)ethyl]amine

GPCR Dopamine D2 Oxazole SAR

Select [1-(1,3-Oxazol-5-yl)ethyl]amine dihydrochloride (CAS 2098098-64-5) to secure the non-interchangeable 1,3-oxazole pharmacophore essential for AAK1/CDK inhibitor potency (nanomolar IC₅₀) and D₂ receptor modulation. Independent studies confirm replacement by isoxazole or thiazole abolishes antibacterial activity (MIC >128 mg/L) and causes >10-fold kinase potency loss. The dihydrochloride salt ensures ≥100 mM aqueous solubility, enabling direct use in automated parallel synthesis and broth dilution assays without organic solvent interference. Procure this chiral α-methyl amine building block to maintain the precise electronic signature required for your lead optimization campaigns.

Molecular Formula C5H10Cl2N2O
Molecular Weight 185.05 g/mol
CAS No. 2098098-64-5
Cat. No. B1434433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1,3-Oxazol-5-yl)ethyl]amine
CAS2098098-64-5
Molecular FormulaC5H10Cl2N2O
Molecular Weight185.05 g/mol
Structural Identifiers
SMILESCC(C1=CN=CO1)N.Cl.Cl
InChIInChI=1S/C5H8N2O.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H
InChIKeySBKUUDGLAUQIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Oxazol-5-yl)ethylamine (CAS 2098098-64-5) – Procurement-Ready Heterocyclic Primary Amine Building Block


[1-(1,3-Oxazol-5-yl)ethyl]amine, supplied predominantly as the dihydrochloride salt (CAS 2098098-64-5, molecular formula C₅H₁₀Cl₂N₂O, MW 185.05 g/mol), is a low-molecular-weight heterocyclic primary amine comprising an oxazole ring substituted at the 5-position with a chiral α-methyl amine side chain . The free base (CAS 751470-40-3, C₅H₈N₂O, MW 112.13 g/mol) and mono‑hydrochloride salt (CAS 317830‑75‑4, MW 148.59 g/mol) are also commercially available [1]. The oxazole nucleus is a privileged scaffold in medicinal chemistry, featured in >20 FDA-approved drugs, and engages in hydrogen-bonding, π–π stacking, and hydrophobic interactions with diverse biological targets [2]. The compound serves as a versatile intermediate for the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial agents [2].

Why Thiazole, Isoxazole, or Regioisomeric Amines Cannot Simply Replace [1-(1,3-Oxazol-5-yl)ethyl]amine


The 1,3-oxazole ring possesses distinct electronic and steric properties that cannot be replicated by its common bioisosteres. The positioning of the oxygen and nitrogen atoms in a 1,3-relationship (versus 1,2- in isoxazole) alters the heterocycle's dipole moment, hydrogen-bonding capability, and metabolic stability [1]. Replacement of the oxazole with a thiazole (sulfur substitution) or isoxazole (oxygen adjacent to nitrogen) has been shown to drastically reduce bioactivity; in one antimicrobial series, substitution of the oxazole fragment by isoxazole or thiazole raised MIC values to >128 mg/L, confirming the oxazole ring as critical for cellular potency [2]. Additionally, the α-methyl amine side‑chain at the 5‑position provides a chiral handle that regioisomeric amines (e.g., 2‑(oxazol‑5‑yl)ethylamine) lack, enabling enantioselective downstream derivatisation [3]. These factors make [1-(1,3‑oxazol‑5‑yl)ethyl]amine a non‑interchangeable synthetic intermediate in medicinal chemistry programmes that depend on the precise spatial and electronic signature of the oxazole scaffold.

Quantitative Differentiation Evidence for [1-(1,3-Oxazol-5-yl)ethyl]amine Relative to Closest Analogs


Dopamine D₂ Receptor Affinity: Oxazole-Containing Derivatives Display Micromolar Affinity Distinct from Isoxazole Counterparts

A panel of oxazole derivatives was tested for affinity at serotonin 5‑HT₁A, 5‑HT₆, 5‑HT₇ and dopamine D₂ receptors. The oxazole-based compounds exhibited low activity at serotonin receptors but demonstrated micromolar affinity for the dopamine D₂ receptor [1]. In contrast, a parallel isoxazole library (piperazinylalkylisoxazoles) yielded ligands with high D₃/D₄ selectivity and significantly higher binding affinity, illustrating that the heterocycle identity (oxazole vs. isoxazole) profoundly shifts receptor subtype selectivity [2].

GPCR Dopamine D2 Oxazole SAR

Predicted pKa Divergence: Oxazole Ethylamine (8.40) vs. Thiazole Ethylamine (8.70) vs. Isoxazole Ethylamine (~9.2)

The predicted pKa of the primary amine in 1-(1,3-oxazol-5-yl)ethanamine is 8.40 ± 0.29 , which is lower than that of its direct thiazole analogue, 1-(1,3-thiazol-5-yl)ethanamine (predicted pKa 8.70 ± 0.29) , and the isoxazole analogue, 1-(isoxazol-5-yl)ethanamine (estimated pKa ~9.2) . At physiological pH (7.4), this translates to a lower fraction of protonated amine for the oxazole derivative (approximately 91 % ionised) compared to the isoxazole analogue (approximately 98 % ionised).

Physicochemical pKa Ionization

Aqueous Solubility Advantage: Dihydrochloride Salt Achieves ≥25.22 mg/mL in Water

The dihydrochloride salt of [1-(1,3-oxazol-5-yl)ethyl]amine (CAS 2098098-64-5) exhibits high water solubility of ≥25.22 mg/mL (100 mM) at room temperature . This is a substantial improvement over the free base (solubility limited in water, soluble in organic solvents) and the mono‑hydrochloride salt (CAS 317830‑75‑4), for which exact aqueous solubility is not specified but is typically lower than the dihydrochloride form. The enhanced aqueous solubility facilitates direct use in biochemical assays, in vivo studies, and aqueous-phase synthetic transformations without requiring co‑solvents.

Solubility Formulation Dihydrochloride salt

Kinase Inhibitory Potential: Oxazol-5-yl Substitution Enables Potent AAK1 Inhibition (IC₅₀ 158 nM)

A benzimidazole derivative bearing an oxazol‑5‑yl substituent (BDBM279553, representative of compounds derived from [1-(1,3‑oxazol‑5‑yl)ethyl]amine) exhibited IC₅₀ = 158 nM against adaptor‑associated protein kinase 1 (AAK1) at pH 7.4 and 25 °C [1]. In contrast, patent literature (US8865709) describes aminooxazole inhibitors of cyclin‑dependent kinases where the isosteric replacement of the oxazole with a thiazole or isoxazole ring results in >10‑fold reduction in kinase inhibitory potency [2]. This indicates that the oxazole heterocycle provides a superior geometry and electronic complementarity for the ATP‑binding pocket of multiple kinases.

Kinase inhibition AAK1 Oxazole scaffold

Commercial Availability as Defined Dihydrochloride Salt: 98 % Purity with Full Characterisation

[1-(1,3-Oxazol-5-yl)ethyl]amine dihydrochloride (CAS 2098098-64-5) is commercially supplied at 98 % purity with complete spectroscopic characterisation (¹H‑NMR, MS) and an established MDL number (MFCD29046913) . The corresponding free base (CAS 751470‑40‑3, 95–97 % purity) and mono‑hydrochloride salt (CAS 317830‑75‑4, 97 % purity) are also available [1]. The dihydrochloride form offers the advantage of being a non‑hygroscopic, easily weighed powder (appearance: powder; storage: −10 °C) [1], whereas the free base is a liquid that requires protection from light and storage at 2–8 °C . For large‑scale procurement, the dihydrochloride salt is available in bulk quantities (up to 500 g) from multiple suppliers, ensuring supply chain redundancy .

Procurement Purity Dihydrochloride salt

Optimal Deployment Scenarios for [1-(1,3-Oxazol-5-yl)ethyl]amine in R&D and Industrial Procurement


Dopamine D₂ Receptor Ligand Design and CNS Drug Discovery

Medicinal chemistry teams seeking to develop novel dopamine D₂ receptor modulators should select the oxazole ethylamine scaffold over isoxazole alternatives. As demonstrated in cross‑study comparisons, oxazole derivatives target the D₂ receptor at micromolar concentrations, whereas isoxazole libraries steer selectivity toward D₃/D₄ subtypes [1][2]. The α‑methyl amine provides a chiral centre that can be exploited for enantioselective synthesis of D₂‑biased ligands. Use the dihydrochloride salt (CAS 2098098-64-5) for direct aqueous‑phase coupling reactions to generate focused libraries for SAR exploration.

Kinase Inhibitor Lead Generation via Oxazole‑Containing Building Blocks

For kinase drug discovery programmes, particularly those targeting AAK1 or cyclin‑dependent kinases (CDKs), the oxazol‑5‑yl ethylamine core is a validated pharmacophoric element. BindingDB data confirm that oxazole‑substituted benzimidazoles achieve nanomolar AAK1 inhibition (IC₅₀ = 158 nM) [3]. Patent literature demonstrates that replacement of the oxazole ring with thiazole or isoxazole leads to >10‑fold potency loss in CDK inhibitors [4]. By procuring the dihydrochloride salt as a ready‑to‑use building block, medicinal chemists can rapidly incorporate the oxazole motif into ATP‑competitive inhibitor scaffolds.

Antimicrobial Lead Optimisation Requiring Oxazole Bioisostere Integrity

In antibacterial drug discovery, the integrity of the oxazole ring is non‑negotiable. Independent studies have shown that substituting the oxazole fragment with isoxazole or thiazole in an antibacterial lead series completely abolishes cellular activity, with MIC values rising above 128 mg/L [5]. Therefore, researchers synthesising oxazole‑based antimicrobial agents should procure [1-(1,3‑oxazol‑5‑yl)ethyl]amine dihydrochloride to ensure that the critical oxazole pharmacophore is retained. The high water solubility of the dihydrochloride salt (≥25.22 mg/mL) facilitates its use in microbiological broth dilution assays without organic solvent interference.

Aqueous‑Phase Parallel Synthesis and High‑Throughput Chemistry

The dihydrochloride salt of [1-(1,3‑oxazol‑5‑yl)ethyl]amine, with its ≥100 mM water solubility , is ideally suited for automated parallel synthesis platforms that operate in aqueous or mixed aqueous‑organic solvent systems. Unlike the free base (limited water solubility) or the mono‑HCl salt, the dihydrochloride form can be dispensed as a stock solution and coupled directly with activated esters, sulfonyl chlorides, or isocyanates in aqueous media. This compatibility reduces DMSO consumption, minimises solvent exchange steps, and enhances the reproducibility of high‑throughput library production, making it the preferred procurement form for industrial medicinal chemistry laboratories.

Quote Request

Request a Quote for [1-(1,3-Oxazol-5-yl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.